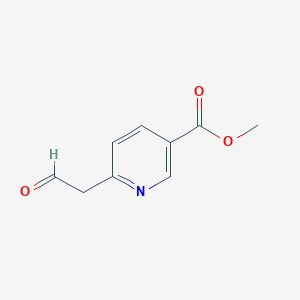
Guanosine, 2'-deoxy-7,8-dihydro-N-(2-methyl-1-oxopropyl)-8-oxo-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanosine, 2’-deoxy-7,8-dihydro-N-(2-methyl-1-oxopropyl)-8-oxo- (9CI) is a modified nucleoside analog Nucleosides are fundamental components of nucleic acids, which are essential for various biological processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Guanosine, 2’-deoxy-7,8-dihydro-N-(2-methyl-1-oxopropyl)-8-oxo- (9CI) typically involves multi-step organic synthesis. The starting material is often a protected guanosine derivative. Key steps may include:
Protection of functional groups: Protecting groups are used to prevent unwanted reactions.
Selective deoxygenation: Achieved using reagents like tributyltin hydride.
Introduction of the 2-methyl-1-oxopropyl group: This can be done through acylation reactions.
Oxidation and reduction steps: To introduce the 7,8-dihydro and 8-oxo functionalities.
Industrial Production Methods
Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This includes the use of automated synthesizers, high-throughput screening for reaction conditions, and purification techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the 8-oxo position.
Reduction: Reduction reactions can modify the 7,8-dihydro functionality.
Substitution: Nucleophilic substitution reactions can occur at various positions on the nucleoside.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Acylation reagents: Acetic anhydride, acetyl chloride.
Major Products
The major products of these reactions depend on the specific conditions but can include further modified nucleoside analogs with potential biological activity.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of novel nucleoside analogs: Used as building blocks for more complex molecules.
Study of reaction mechanisms: Helps in understanding the behavior of nucleosides under various conditions.
Biology
DNA/RNA studies: Used in the study of nucleic acid structure and function.
Enzyme interactions: Investigates how enzymes interact with modified nucleosides.
Medicine
Antiviral agents: Potential use in the development of antiviral drugs.
Cancer research: Studied for its potential to inhibit cancer cell growth.
Industry
Biotechnology: Used in the development of diagnostic tools and therapeutic agents.
Wirkmechanismus
The mechanism of action of Guanosine, 2’-deoxy-7,8-dihydro-N-(2-methyl-1-oxopropyl)-8-oxo- (9CI) involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. It may inhibit enzymes involved in DNA replication or repair, leading to cell death or inhibition of viral replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-Deoxyguanosine: A naturally occurring nucleoside.
8-Oxo-2’-deoxyguanosine: A known oxidative damage marker in DNA.
7,8-Dihydro-8-oxo-2’-deoxyguanosine: Another modified nucleoside with similar properties.
Uniqueness
Guanosine, 2’-deoxy-7,8-dihydro-N-(2-methyl-1-oxopropyl)-8-oxo- (9CI) is unique due to its specific modifications, which may confer unique biological activities and potential therapeutic applications.
Eigenschaften
Molekularformel |
C14H17N5O6 |
|---|---|
Molekulargewicht |
351.31 g/mol |
IUPAC-Name |
N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,8-dioxopurin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C14H17N5O6/c1-5(2)11(22)17-13-16-10-9(12(23)18-13)15-14(24)19(10)8-3-6(21)7(4-20)25-8/h5-8,20-21H,3-4H2,1-2H3,(H,17,18,22,23)/t6-,7+,8+/m0/s1 |
InChI-Schlüssel |
OTUWJGYUHKUNTL-XLPZGREQSA-N |
Isomerische SMILES |
CC(C)C(=O)NC1=NC(=O)C2=NC(=O)N(C2=N1)[C@H]3C[C@@H]([C@H](O3)CO)O |
Kanonische SMILES |
CC(C)C(=O)NC1=NC(=O)C2=NC(=O)N(C2=N1)C3CC(C(O3)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[1-(2-Methylpropyl)-1H-pyrazol-4-yl]oxy}ethan-1-amine](/img/structure/B12072230.png)

methylamine](/img/structure/B12072240.png)



![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(3-methylbut-3-enylamino)methyl]pyrimidine-2,4-dione](/img/structure/B12072255.png)


![[4-chloro-7-(2,2-dimethylpropanoyloxy)quinazolin-6-yl] 2,2-dimethylpropanoate](/img/structure/B12072284.png)




